

The Pangamic Acid Debate: A Scientific Comparison of Its Synthetic Components

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Compound of Interest		
Compound Name:	Calcium pangamate	
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The term "pangamic acid," often marketed as "vitamin B15," has been a subject of scientific debate and controversy for decades. Originally described as a substance isolated from apricot kernels, its existence as a unique, naturally occurring compound with defined physiological functions has never been scientifically validated. Products sold under this name have shown a wide and inconsistent range of chemical compositions. This guide provides a scientific comparison, not of "natural" versus "synthetic" pangamic acid, but of the distinct, synthetically produced compounds that have been most frequently marketed and studied under this label: N,N-Dimethylglycine (DMG) and Diisopropylammonium Dichloroacetate (DIPA).

Deconstructing "Pangamic Acid": A Tale of Ambiguous Identity

Initial claims suggested that pangamic acid was D-gluconodimethyl aminoacetic acid, however, this has not been consistently identified in commercial products.[1] Research, particularly from the former Soviet Union, has explored various formulations, leading to a clouded identity of the substance.[1] Analyses of products labeled "pangamic acid" have revealed a variety of ingredients, including glycine, calcium gluconate, and, most notably, DMG and DIPA. Some products have even been found to contain nothing more than lactose. This lack of a standard chemical identity makes it impossible to conduct a direct comparative study of a "naturally sourced" pangamic acid. Therefore, a critical evaluation of the individual synthetic components is necessary to understand their respective biological effects.



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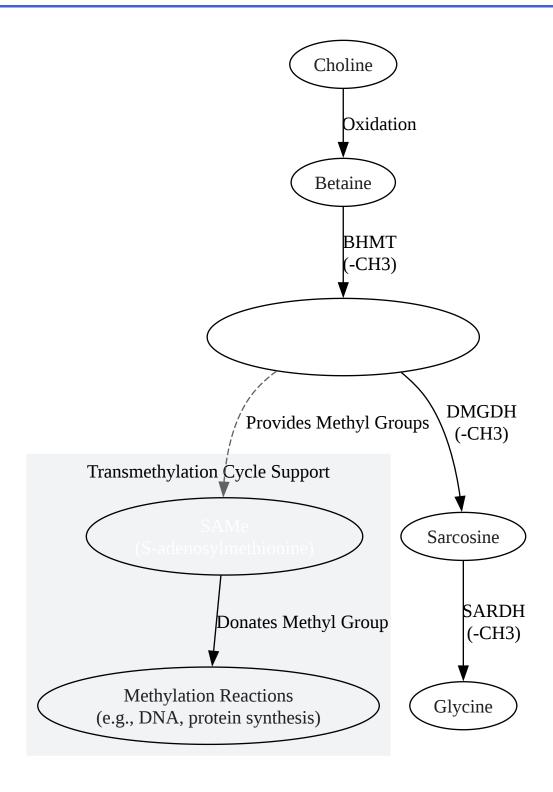
N,N-Dimethylglycine (DMG): The Metabolic Enhancer

DMG is a derivative of the amino acid glycine and is a naturally occurring intermediate in the metabolism of choline.[2] It has been marketed as a nutritional supplement to enhance physical and mental performance.[3]

Proposed Mechanism of Action

DMG is believed to act as a "metabolic enhancer" by improving oxygen utilization and acting as a methyl donor in various biochemical pathways.[3][4] As a methyl donor, it can contribute to the synthesis of important molecules like S-adenosylmethionine (SAMe), which is involved in numerous transmethylation reactions essential for the production of vital cellular components. [3]





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Experimental Data on DMG



Parameter	Study Type	Subjects	Dosage	Results
Athletic Performance	Anecdotal and some studies	Athletes	Not standardized	Some reports claim improved endurance, VO2 max, and reduced lactic acid buildup.[4]
Immune Response	Double-blind study	20 human volunteers	Not specified	A fourfold increase in antibody response to pneumococcal vaccine was observed in the DMG group compared to controls.[5]
Multiple Sclerosis	Pilot double- blind, placebo- controlled randomized clinical trial	30 patients with progressive MS	125 mg/day for one year	No therapeutic effect was found on disability, fatigue, cognitive, or gait parameters.[6][7]
Hepatic Function in Piglets	Animal study	Weanling piglets with low birth weight	0.1% DMG-Na supplemented diet	Increased body weight gain and feed efficiency, and reduced markers of liver stress (ALT and AST activities). [2]

Experimental Protocol: Immune Response Study



A double-blind study involving 20 human volunteers investigated the effect of DMG on the immune response.[5] Participants were administered either DMG or a placebo. Following this, they received a pneumococcal vaccine to challenge their immune systems. The primary outcome measured was the antibody titer in response to the vaccine. The results indicated a fourfold greater increase in antibody levels in the DMG-treated group compared to the placebo group, suggesting a potential role for DMG as an immunoadjuvant.[5]

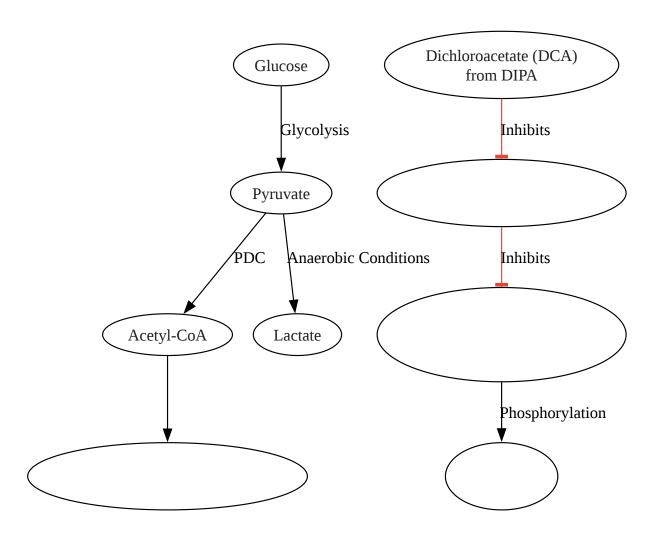
Diisopropylammonium Dichloroacetate (DIPA): The Pyruvate Dehydrogenase Kinase Inhibitor

DIPA is a salt composed of diisopropylammonium and dichloroacetate (DCA). The biologically active component is DCA, which has been studied for its effects on cellular metabolism.

Mechanism of Action

DCA is an inhibitor of the enzyme pyruvate dehydrogenase kinase (PDK).[8][9] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), which is a key enzyme that links glycolysis to the citric acid cycle. By inhibiting PDK, DCA keeps PDC in its active state, thereby promoting the conversion of pyruvate to acetyl-CoA and subsequent oxidation in the mitochondria.[8] This shifts cellular energy production from glycolysis towards oxidative phosphorylation.





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Experimental Data on DIPA/DCA



Parameter	Study Type	Subjects/Model	Results
Glucose and Fat Metabolism	In vitro and in vivo (rats)	Normal and diabetic rat tissue	DCA stimulated peripheral glucose utilization and inhibited gluconeogenesis and lipogenesis.[10]
Severe Influenza	Animal study	Mice infected with influenza A	Oral administration of DIPA restored PDH activity and ATP levels in various organs, improved survival, and suppressed the cytokine storm.[9]
Metabolic Disorders	Review of clinical and preclinical data	Humans and animals	DCA has been shown to reduce hyperglycemia in diabetes and lower circulating lipids. It also facilitates lactate oxidation.[10]
Cancer	Review	-	DCA's ability to inhibit PDK and shift cancer cell metabolism from glycolysis to oxidative phosphorylation is being investigated as a potential anti-cancer strategy.[8]

Experimental Protocol: DIPA in Severe Influenza

In a study on mice infected with a severe strain of influenza A virus, researchers administered DIPA orally at 12-hour intervals for 14 days.[9] The infection was shown to down-regulate the activity of the pyruvate dehydrogenase (PDH) complex and ATP levels, while up-regulating



PDK4 in several organs. DIPA treatment significantly restored PDH activity and ATP levels, ameliorated metabolic disorders, and markedly improved survival rates.[9] This suggests that by inhibiting PDK4, DIPA can counteract the metabolic disturbances associated with severe influenza.[9]

Conclusion

The term "pangamic acid" or "vitamin B15" is a misnomer as it does not refer to a single, scientifically defined compound. A comparative analysis of its purported "natural" and "synthetic" forms is therefore not feasible. However, an examination of the distinct synthetic compounds marketed under this name reveals different biological activities.

- N,N-Dimethylglycine (DMG) is a metabolic intermediate with proposed roles in improving oxygen utilization and as a methyl donor. While some studies suggest benefits for immune function and athletic performance, the evidence is not consistently strong, and a clinical trial in multiple sclerosis patients showed no effect.
- Diisopropylammonium Dichloroacetate (DIPA), through its active component DCA, has a
 well-defined mechanism of action as a PDK inhibitor. This leads to a shift in cellular
 metabolism towards glucose oxidation. This mechanism has shown potential in preclinical
 models for treating metabolic disorders and severe influenza and is being explored in the
 context of cancer therapy.

For researchers, scientists, and drug development professionals, it is crucial to disregard the ambiguous marketing term "pangamic acid" and instead focus on the pharmacology and therapeutic potential of its specific, well-characterized synthetic components, DMG and DIPA/DCA. Future research should continue to evaluate these compounds in well-controlled clinical trials to definitively assess their efficacy and safety.

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